7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound belonging to the class of benzoxazines, which are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. This compound is characterized by the presence of a fluorine atom and a methyl group at specific positions on the benzoxazine structure. The molecular formula for 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is with a molecular weight of approximately 181.16 g/mol .
The synthesis of 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step reactions. One common method includes:
These methods yield good to excellent results in terms of purity and yield, making them suitable for laboratory and industrial applications.
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine participates in various chemical reactions typical for benzoxazines:
The mechanism of action for 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine primarily revolves around its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic structure. These interactions may influence enzyme activity or receptor binding, making it a candidate for further pharmacological studies .
These properties are crucial for determining its suitability for various applications in research and industry .
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has potential applications in:
Benzoxazines represent a privileged scaffold in medicinal chemistry and materials science, characterized by a fused heterocyclic system combining benzene and oxazine rings. The 3,4-dihydro-2H-1,4-benzoxazine core provides a versatile molecular platform for chemical modification, enabling the development of compounds with diverse biological activities. This structural framework features a partially saturated oxazine ring that confers conformational flexibility while maintaining aromatic character in the benzo-fused component. The presence of oxygen and nitrogen atoms within the heterocycle creates hydrogen-bonding acceptors and donors, facilitating interactions with biological targets. These molecular attributes establish the benzoxazine ring as a critically important pharmacophore in drug discovery, particularly when strategically substituted with bioactive-enhancing elements like fluorine [2] [10].
Systematic naming of benzoxazine derivatives follows specific IUPAC conventions that precisely define atomic positions and substituent orientation. The compound designated as 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine contains critical structural features encoded within its name: the "7-fluoro" prefix indicates fluorine substitution at the 7-position of the benzo ring, "2-methyl" specifies a methyl group attached to the N2 nitrogen of the oxazine ring, and "3,4-dihydro" denotes saturation between positions 3 and 4 of the heterocyclic component. This compound has the CAS Registry Number 515861-53-7 and molecular formula C₉H₁₀FNO, with a molecular weight of 167.18 g/mol [1] [4].
Table 1: Structural Characteristics of 7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and Key Isomers
Structural Feature | 7-Fluoro Isomer | 6-Fluoro Isomer | 8-Fluoro Isomer |
---|---|---|---|
Systematic Name | 7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Fluorine Position | Para to oxazine oxygen | Ortho to oxazine nitrogen | Meta to oxazine oxygen |
Canonical SMILES | CC1CNc2ccc(F)cc2O1 | CC1CNc2cc(F)ccc2O1 | CC1CNc2ccccc2(F)O1 |
Molecular Weight | 167.18 g/mol | 167.18 g/mol | 167.18 g/mol |
Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | 1 (N-H) |
Positional isomerism significantly impacts the physicochemical properties and biological interactions of fluorinated benzoxazines. The 7-fluoro substitution places fluorine para to the oxygen atom in the benzo ring, creating a distinct electronic distribution pattern compared to 6-fluoro (ortho to nitrogen) or 8-fluoro (meta to oxygen) isomers. These positional differences influence molecular polarity, dipole moments, and conformational preferences. The methyl group at N2 provides steric bulk near the heterocycle's nitrogen, potentially affecting hydrogen-bonding capacity and molecular orientation during target binding. Computational analyses indicate that this specific substitution pattern yields a logP value of approximately 2.02, suggesting moderate lipophilicity, while the topological polar surface area (TPSA) of 21.3 Ų indicates favorable membrane permeability characteristics [1] [4] [7].
The medicinal exploration of benzoxazines spans several decades, evolving from simple heterocyclic curiosities to therapeutically significant compounds. Early benzoxazine derivatives were primarily investigated as chemical intermediates and polymer precursors, with limited pharmacological evaluation. The discovery of efavirenz (a 3,1-benzoxazin-4-one derivative approved in 1998 as a non-nucleoside reverse transcriptase inhibitor for HIV treatment) marked a pivotal moment, demonstrating the clinical potential of benzoxazine-based therapeutics. This breakthrough stimulated extensive research into benzoxazines as bioactive scaffolds for diverse therapeutic targets [10].
Table 2: Historical Development of Bioactive Benzoxazines in Medicinal Chemistry
Time Period | Key Developments | Representative Compounds | Therapeutic Area |
---|---|---|---|
1970s-1980s | Early synthetic exploration; Polymer applications | Simple N-alkyl benzoxazines | Materials science |
1990s | First therapeutic benzoxazines; HIV treatment breakthrough | Efavirenz (Sustiva®) | Antiviral |
2000s | Anxiolytic benzoxazines; Fluorine incorporation strategies | Etifoxine (Stresam®); Early fluorinated analogs | CNS disorders |
2010-Present | Targeted fluorinated derivatives; Dual-action therapeutics | 7-Fluoro-2-methyl derivatives; Dual antithrombotics | Oncology, cardiovascular |
The strategic incorporation of fluorine atoms into benzoxazine scaffolds gained momentum during the fluoroquinolone revolution in antibacterial chemotherapy. Researchers observed that fluorine substitution at specific positions dramatically enhanced the antibacterial potency of quinolone derivatives, particularly improving DNA gyrase inhibition and cellular penetration. This success prompted medicinal chemists to investigate fluorine effects in benzoxazines, leading to compounds like 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine and its 2-methyl derivative. During the 2010s, research expanded into fluorine scanning approaches—systematically introducing fluorine at different ring positions to optimize target interactions. This methodological advancement proved particularly valuable in developing dual antithrombotic benzoxazines that simultaneously inhibit thrombin and antagonize GPIIb/IIIa receptors [2] [8].
Fluorine's unique physicochemical properties—including its high electronegativity (Pauling scale: 4.0), small atomic radius (van der Waals: 1.47 Å), and strong carbon-fluorine bond (∼105.4 kcal/mol)—enable precise modulation of benzoxazine bioactivity. When incorporated at the 7-position of the benzoxazine scaffold, fluorine exerts multiple effects:
Electronic Effects: The strong electron-withdrawing nature of fluorine alters electron distribution throughout the benzoxazine system, potentially increasing the acidity of proximal functional groups and modifying hydrogen-bonding capacity. This electronic perturbation enhances binding interactions with complementary regions in biological targets. For example, in thrombin inhibitors, fluorination near key pharmacophore elements strengthens interactions with the S3 binding pocket through dipole stabilization and improved electrostatic complementarity [8] [9].
Metabolic Stabilization: Fluorine substitution significantly enhances metabolic resistance to oxidative degradation, particularly at positions vulnerable to cytochrome P450-mediated oxidation. Studies comparing fluorinated versus non-fluorinated piperidine-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors demonstrated a 5-fold increase in mouse liver microsome half-life following strategic fluorination. This metabolic stabilization directly translates to improved pharmacokinetic profiles and extended duration of action [2].
Lipophilicity Modulation: The 7-fluoro substituent strategically balances membrane permeability and aqueous solubility. While monofluorination of saturated alkyl groups typically reduces lipophilicity, aromatic fluorination at the 7-position of benzoxazines produces a calculated XLogP3 value of approximately 1.7-2.0—within the optimal range for passive cellular absorption. This precise logP adjustment enhances bioavailability while maintaining favorable distribution properties [9].
Table 3: Bioisosteric Effects of Fluorine in 7-Position of Benzoxazine Scaffold
Biological Parameter | Fluorine Effect | Impact on Drug Properties | Mechanistic Basis |
---|---|---|---|
Target Binding Affinity | ↑ 20-40 fold (BTK inhibitors) | Enhanced potency; Lower effective dose | Optimal fluorine positioning creates favorable interactions with protein side chains |
Metabolic Stability | ↑ 5-fold half-life (11β-HSD1 inhibitors) | Improved pharmacokinetics; Reduced dosing frequency | Blocking of oxidative metabolic sites (C-H → C-F) |
Membrane Permeability | Moderate logP increase (2.0±0.3) | Balanced absorption/distribution | Combined hydrophobic character and reduced H-bond donor capacity |
Cellular Uptake | Enhanced in fluorinated analogs | Improved target engagement | Electron-withdrawing effect facilitates passive diffusion |
The position-specific nature of fluorine effects is particularly evident in dual antithrombotic benzoxazines. Systematic fluorination studies revealed that 7-fluorinated derivatives maintained superior thrombin inhibitory activity compared to 6-fluorinated isomers, while 3,4-difluorinated benzyl analogs demonstrated enhanced GPIIb/IIIa receptor affinity. This positional dependence arises from fluorine's influence on molecular conformation and its participation in critical binding pocket interactions. For instance, fluorine's ability to engage in dipole-dipole interactions and weak C-F···H-N hydrogen bonds with protein residues creates preferential binding orientations unattainable with hydrogen substituents. These fluorine-specific interactions enable nanomolar-range activity in optimized benzoxazine derivatives targeting coagulation pathways [8].
The evolution of 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exemplifies modern medicinal chemistry strategies that exploit fluorine-specific effects to enhance drug-like properties. Current research focuses on expanding these principles to develop next-generation benzoxazines with improved target selectivity and optimized pharmacokinetic profiles for challenging therapeutic applications.
Compound Names Mentioned in Text:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1